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molecular formula C22H23N3O3S B1245355 6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril

6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril

Cat. No. B1245355
M. Wt: 409.5 g/mol
InChI Key: NWEQSTQRGHLUQL-UHFFFAOYSA-N
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Patent
US05541198

Procedure details

To 50 ml of ethanol were added 300 mg of 2-nitro-5-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]-propoxy}cinnamic acid, 100 mg of 10% palladium carbon and 0.6 ml of triethylamine. Hydrogenation was conducted at a hydrogen pressure of 4 atm. at 60° C. for 3 hours. The reaction mixture was cooled to room temperature and filtered to remove the catalyst. To the filtrate was added 200 mg of 10% palladium carbon, and hydrogenation was conducted at a hydrogen pressure of 4 atm. at 60° C. for 6 hours. Ethanol was removed by distillation. The residue was made acidic with hydrochloric acid, followed by extraction with methylene chloride. The extract was washed with an aqueous solution saturated with sodium chloride, dried with anhydrous magnesium sulfate, and subjected to distillation to remove the solvent. The residue was purified by a silica gel column chromatography (eluant: dichloromethane/methanol=50/1→20/1). The crude crystals were recrystallized from ethanol-n-hexane to obtain 70 mg of 6-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-nitro-5-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]-propoxy}cinnamic acid
Quantity
300 mg
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[N+:4]([C:7]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][S:22]([C:24]2[N:25]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=3[CH3:35])[CH:26]=[CH:27][N:28]=2)=[O:23])=[CH:14][C:8]=1[CH:9]=[CH:10][C:11](O)=[O:12])([O-])=O.[H][H]>[C].[Pd].C(N(CC)CC)C>[CH3:35][C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][C:29]=1[N:25]1[CH:26]=[CH:27][N:28]=[C:24]1[S:22]([CH2:21][CH2:20][CH2:19][O:18][C:15]1[CH:14]=[C:8]2[C:7](=[CH:17][CH:16]=1)[NH:4][C:11](=[O:12])[CH2:10][CH2:9]2)=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
2-nitro-5-{3-[1-(2-methylphenyl)-2-imidazolylsulfinyl]-propoxy}cinnamic acid
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=O)O)C=C(C=C1)OCCCS(=O)C=1N(C=CN1)C1=C(C=CC=C1)C
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
ADDITION
Type
ADDITION
Details
To the filtrate was added 200 mg of 10% palladium carbon, and hydrogenation
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride
WASH
Type
WASH
Details
The extract was washed with an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (eluant: dichloromethane/methanol=50/1→20/1)
CUSTOM
Type
CUSTOM
Details
The crude crystals were recrystallized from ethanol-n-hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1C(=NC=C1)S(=O)CCCOC=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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